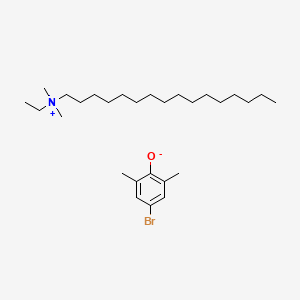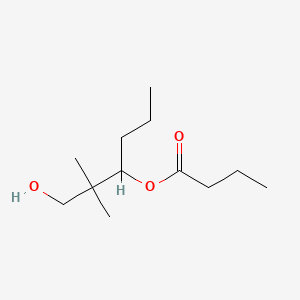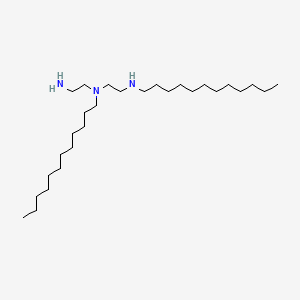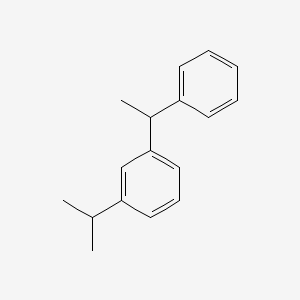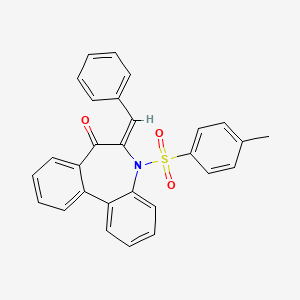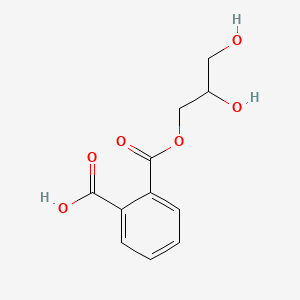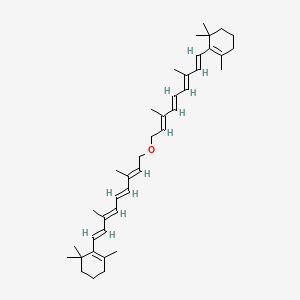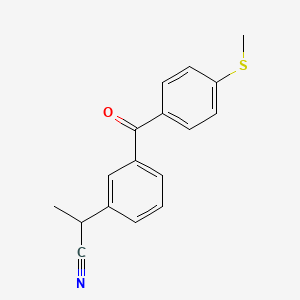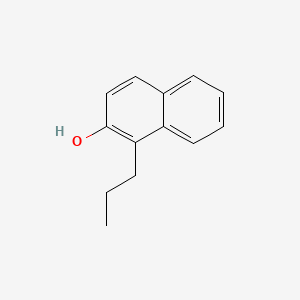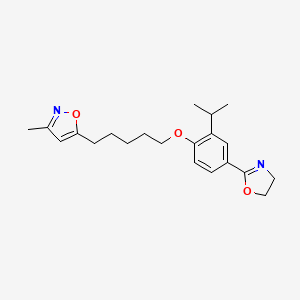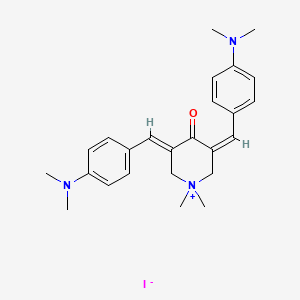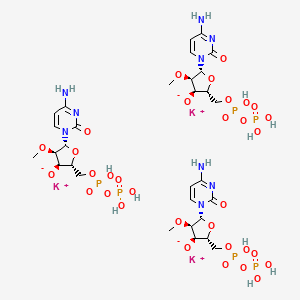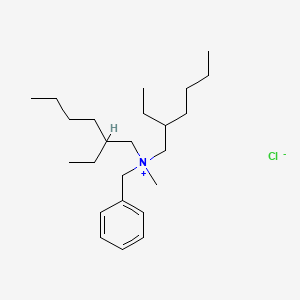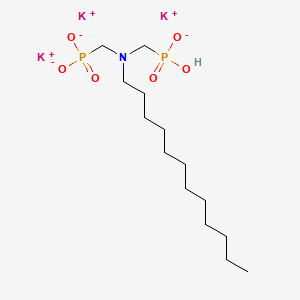
Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
科学的研究の応用
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the formulation of certain industrial products, including detergents and water treatment chemicals.
作用機序
The mechanism of action of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition is achieved through the compound’s binding to hydroxyapatite in bone, leading to reduced bone turnover.
類似化合物との比較
Similar Compounds
Sodium Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Zoledronic Acid: A potent bisphosphonate used for treating various bone diseases.
Etidronate: An older bisphosphonate with similar applications.
Uniqueness
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and bioavailability compared to other bisphosphonates.
特性
CAS番号 |
94230-68-9 |
|---|---|
分子式 |
C14H30K3NO6P2 |
分子量 |
487.63 g/mol |
IUPAC名 |
tripotassium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H33NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
InChIキー |
AAZKHZZNNTUSSY-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


